N-(4-Iodo-3-methylbenzoyl)glycine

Description

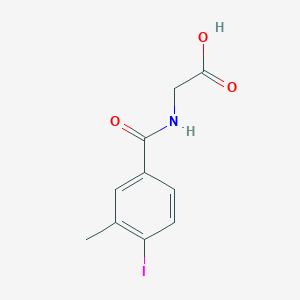

N-(4-Iodo-3-methylbenzoyl)glycine is a glycine derivative where the amino group is substituted with a 4-iodo-3-methylbenzoyl moiety. This compound combines the structural features of glycine—a simple amino acid—with a halogenated aromatic group, which may influence its physicochemical and biological properties. The iodine atom likely enhances electrophilic reactivity and molecular weight, while the methyl group contributes to hydrophobicity and steric effects .

Properties

Molecular Formula |

C10H10INO3 |

|---|---|

Molecular Weight |

319.10 g/mol |

IUPAC Name |

2-[(4-iodo-3-methylbenzoyl)amino]acetic acid |

InChI |

InChI=1S/C10H10INO3/c1-6-4-7(2-3-8(6)11)10(15)12-5-9(13)14/h2-4H,5H2,1H3,(H,12,15)(H,13,14) |

InChI Key |

NUIJIPONCUFFSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCC(=O)O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Iodo-3-methylbenzoyl)glycine typically involves the acylation of glycine with 4-iodo-3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(4-Iodo-3-methylbenzoyl)glycine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The aromatic ring can participate in coupling reactions to form more complex structures

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, resulting in compounds such as N-(4-azido-3-methylbenzoyl)glycine or N-(4-cyano-3-methylbenzoyl)glycine.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, which can be further functionalized

Scientific Research Applications

Chemistry: N-(4-Iodo-3-methylbenzoyl)glycine is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with proteins makes it valuable in biochemical assays .

Industry: In the pharmaceutical industry, this compound is explored for its potential as a precursor in the synthesis of iodinated contrast agents used in medical imaging .

Mechanism of Action

The mechanism of action of N-(4-Iodo-3-methylbenzoyl)glycine involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity to proteins and enzymes. The aromatic ring and glycine moiety contribute to the overall stability and reactivity of the compound, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

Substituted Benzoyl Glycine Derivatives

Glycine derivatives with aromatic acyl groups are widely studied for their bioactivity and material applications. Key comparisons include:

Key Findings :

Heterocyclic and Alkyl-Substituted Glycines

Compounds with non-aromatic or heterocyclic substituents exhibit distinct behaviors:

Key Findings :

- Heterocyclic vs. Aromatic : N-(2-Furacyl)glycine undergoes ring cleavage under reductive conditions, whereas the aromatic benzoyl group in this compound is expected to resist such degradation, enhancing chemical stability .

- Alkyl Chain Effects: Alkyl-substituted glycines like N-(4-aminobutyl)glycine demonstrate strong electrostatic interactions due to terminal amino groups, unlike the iodinated aromatic derivative, which relies on halogen and hydrophobic interactions .

Anticonvulsant Glycine Derivatives

N-(Benzyloxycarbonyl)glycine derivatives show potent anticonvulsant activity, with structure-activity relationships highlighting the importance of substituents:

- Benzylamide vs. Iodobenzoyl : The benzylamide group in N-(benzyloxycarbonyl)glycine benzylamide (ED50 = 4.8 mg/kg) enhances lipophilicity and blood-brain barrier penetration. The iodine and methyl groups in this compound may similarly improve bioavailability but could introduce steric clashes in receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.